molecular formula C18H12F3N5OS B5432884 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide

2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B5432884
M. Wt: 403.4 g/mol
InChI Key: DMFYMPDRCHATPI-UHFFFAOYSA-N
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Description

2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of triazinoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common method includes the reaction of 5H-[1,2,4]triazino[5,6-b]indole with a suitable thiol reagent to introduce the sulfanyl group. This intermediate is then reacted with N-[2-(trifluoromethyl)phenyl]acetamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazinoindole core .

Scientific Research Applications

2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-{3-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propyl}-1,3-dihydro-2H-benzimidazol-2-one
  • 1,2-diphenyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanone

Uniqueness

2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to its specific structural features, such as the presence of the trifluoromethyl group and the sulfanyl linkage. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N5OS/c19-18(20,21)11-6-2-4-8-13(11)22-14(27)9-28-17-24-16-15(25-26-17)10-5-1-3-7-12(10)23-16/h1-8H,9H2,(H,22,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFYMPDRCHATPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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